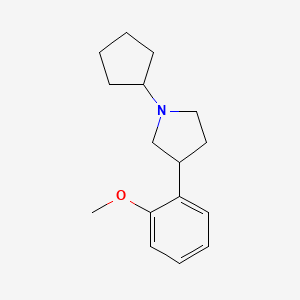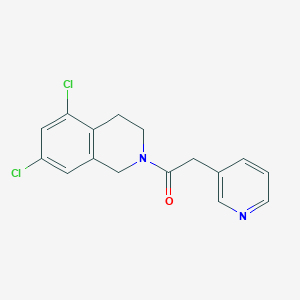
1-Cyclopentyl-3-(2-methoxyphenyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopentyl-3-(2-methoxyphenyl)pyrrolidine, also known as CPP, is a synthetic compound that belongs to the family of pyrrolidine derivatives. CPP is a potent and selective agonist of the N-methyl-D-aspartate (NMDA) receptor, which is a subtype of the glutamate receptor. The NMDA receptor is involved in various physiological processes, including learning, memory, and synaptic plasticity. CPP has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mechanism of Action
1-Cyclopentyl-3-(2-methoxyphenyl)pyrrolidine acts as a selective agonist of the NMDA receptor, which is a ligand-gated ion channel that is permeable to calcium, sodium, and potassium ions. The NMDA receptor is activated by the binding of glutamate and glycine, which leads to the opening of the ion channel and the influx of calcium ions into the cell. The activation of the NMDA receptor is critical for the induction of long-term potentiation (LTP), a process that underlies learning and memory. 1-Cyclopentyl-3-(2-methoxyphenyl)pyrrolidine enhances the activity of the NMDA receptor by binding to a specific site on the receptor and promoting its opening.
Biochemical and Physiological Effects
1-Cyclopentyl-3-(2-methoxyphenyl)pyrrolidine has been shown to have a range of biochemical and physiological effects, including the enhancement of synaptic plasticity, the improvement of learning and memory, and the modulation of neuroinflammation. 1-Cyclopentyl-3-(2-methoxyphenyl)pyrrolidine has also been shown to have neuroprotective effects in animal models of neurological disorders, including stroke and traumatic brain injury. However, the use of 1-Cyclopentyl-3-(2-methoxyphenyl)pyrrolidine in humans is limited due to its potential toxicity and side effects.
Advantages and Limitations for Lab Experiments
1-Cyclopentyl-3-(2-methoxyphenyl)pyrrolidine is a potent and selective agonist of the NMDA receptor, which makes it a valuable tool for studying the receptor and its downstream signaling pathways. 1-Cyclopentyl-3-(2-methoxyphenyl)pyrrolidine has been extensively studied in animal models and has been shown to have a range of biochemical and physiological effects. However, the use of 1-Cyclopentyl-3-(2-methoxyphenyl)pyrrolidine in humans is limited due to its potential toxicity and side effects. In addition, the synthesis of 1-Cyclopentyl-3-(2-methoxyphenyl)pyrrolidine is a complex process that requires specialized equipment and expertise.
Future Directions
There are several future directions for the study of 1-Cyclopentyl-3-(2-methoxyphenyl)pyrrolidine and its potential applications in scientific research. One area of interest is the development of more selective and potent NMDA receptor agonists that can be used to study the receptor and its downstream signaling pathways. Another area of interest is the investigation of the potential therapeutic applications of 1-Cyclopentyl-3-(2-methoxyphenyl)pyrrolidine in neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Finally, the development of new synthetic methods for the production of 1-Cyclopentyl-3-(2-methoxyphenyl)pyrrolidine and related compounds may lead to the discovery of novel pharmacological tools and therapeutic agents.
Synthesis Methods
The synthesis of 1-Cyclopentyl-3-(2-methoxyphenyl)pyrrolidine involves several steps, including the reaction of cyclopentanone with 2-methoxybenzaldehyde to form the corresponding enamine, followed by cyclization with ethyl acetoacetate. The resulting pyrrolidine intermediate is then subjected to a series of chemical reactions, including reduction and acetylation, to yield the final product, 1-Cyclopentyl-3-(2-methoxyphenyl)pyrrolidine. The synthesis of 1-Cyclopentyl-3-(2-methoxyphenyl)pyrrolidine is a complex process that requires specialized equipment and expertise.
Scientific Research Applications
1-Cyclopentyl-3-(2-methoxyphenyl)pyrrolidine has been widely used in scientific research to study the NMDA receptor and its role in various physiological processes. 1-Cyclopentyl-3-(2-methoxyphenyl)pyrrolidine is commonly used as a pharmacological tool to selectively activate the NMDA receptor and to investigate its downstream signaling pathways. 1-Cyclopentyl-3-(2-methoxyphenyl)pyrrolidine has been shown to enhance synaptic plasticity and improve learning and memory in animal models. 1-Cyclopentyl-3-(2-methoxyphenyl)pyrrolidine has also been used to study the mechanisms of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
properties
IUPAC Name |
1-cyclopentyl-3-(2-methoxyphenyl)pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-18-16-9-5-4-8-15(16)13-10-11-17(12-13)14-6-2-3-7-14/h4-5,8-9,13-14H,2-3,6-7,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFALJFIVXVCSRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CCN(C2)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentyl-3-(2-methoxyphenyl)pyrrolidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(5-Methyl-1-phenylpyrazole-4-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B7632211.png)

![2-[(2-Methylphenyl)methyl]-3-(pyridine-4-carbonylamino)propanoic acid](/img/structure/B7632235.png)
![Methyl 5-[[[4-fluoro-2-(trifluoromethyl)benzoyl]amino]methyl]furan-2-carboxylate](/img/structure/B7632238.png)
![1-Methyl-5-[4-(pyridine-4-carbonyl)piperazine-1-carbonyl]pyrrole-3-carbonitrile](/img/structure/B7632244.png)
![2-[2-(Dimethylamino)ethyl-(2-fluoro-4-methylbenzoyl)amino]acetic acid](/img/structure/B7632266.png)
![4-Amino-1-[2-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidin-1-yl]butan-1-one;hydrochloride](/img/structure/B7632269.png)
![N-[(2-propan-2-yloxypyridin-4-yl)methyl]-5-pyridin-3-yl-1H-pyrazole-4-carboxamide](/img/structure/B7632276.png)
![4-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropoxy]-3-fluorobenzonitrile](/img/structure/B7632279.png)
![1-[(3-Methoxyphenyl)methyl]-4-(triazol-1-ylmethyl)piperidine](/img/structure/B7632281.png)
![2,4-difluoro-5-methyl-N-[3-(pyridin-3-ylmethylamino)propyl]benzamide;hydrochloride](/img/structure/B7632294.png)
![1-(1-Methylpyrazol-3-yl)-3-[methyl(thiophen-3-ylmethyl)amino]piperidin-2-one](/img/structure/B7632296.png)
![3,3,3-trifluoro-N-[(3-fluoro-4-piperazin-1-ylphenyl)methyl]propanamide;hydrochloride](/img/structure/B7632303.png)
![3-amino-N-cyclopropyl-N-[(2,5-dimethoxyphenyl)methyl]cyclopentane-1-carboxamide;hydrochloride](/img/structure/B7632312.png)